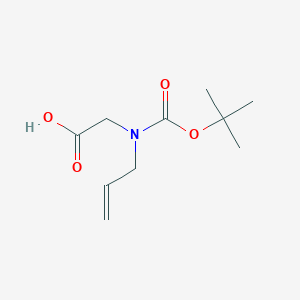

Boc-N-(Allyl)-Glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLUYABUJZUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-(Allyl)-Glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-N-allyl-glycine (Boc-N-(Allyl)-Glycine), a versatile amino acid derivative. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity, while the allyl side chain allows for selective modifications, making it a valuable component in the development of complex molecules and peptide-based therapeutics.[1][2]

Core Properties

This compound is a white crystalline powder.[1][2] Its key chemical and physical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 145618-68-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 215.25 g/mol | [1][2][3][4] |

| Melting Point | 89-94 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Appearance | White powder | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

| InChI Key | FTLUYABUJZUQON-UHFFFAOYSA-N | [3] |

| Synonyms | 2-(Allyl(tert-butoxycarbonyl)amino)acetic acid, [Allyl(tert-butoxycarbonyl)amino]acetic acid | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its incorporation into peptide chains are crucial for its effective application.

1. Synthesis of this compound

A common method for the preparation of N-Boc-N-alkyl glycines involves the N-alkylation of N-Boc glycine.[5][6] The following protocol is based on a described synthesis of Boc-N(allyl)glycine.[5]

-

Materials: N-Boc glycine, allyl bromide, potassium tert-butoxide, tetrahydrofuran (THF), ether, 1N HCl, dichloromethane, water, Na₂SO₄.

-

Procedure:

-

Dissolve N-Boc glycine in THF.

-

Add potassium tert-butoxide to the solution to form the corresponding salt. The reaction may form a gel.[5]

-

Introduce allyl bromide to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then at room temperature for 24 hours.[5]

-

After completion, evaporate the THF.

-

Dissolve the residue in water and extract with ether to remove unreacted starting materials.

-

Acidify the aqueous solution to pH 2 using 1N HCl.[5]

-

Extract the product into dichloromethane (three portions).[5]

-

Wash the combined organic phase with water, dry over Na₂SO₄, filter, and evaporate the solvent.[5]

-

Purify the crude product by column chromatography to yield Boc-N(allyl)glycine.[5]

-

2. Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[2][7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach where the N-α-amino group is temporarily protected by the acid-labile Boc group.[8]

-

Materials: Pre-loaded resin (e.g., MBHA resin), this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), a coupling reagent (e.g., HBTU), N,N-Dimethylformamide (DMF).[7]

-

General SPPS Cycle:

-

Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel.[7]

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[7][8]

-

Washing: Thoroughly wash the resin with DCM and DMF to remove excess TFA and byproducts.[7]

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DMF (e.g., 10% DIEA) to yield the free amine. This is followed by washing with DMF.[7][8]

-

Coupling:

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

-

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

-

Visualized Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: General workflow for SPPS incorporating this compound.

References

Structural Analysis and Conformation of Boc-N-(Allyl)-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational behavior of Boc-N-(Allyl)-Glycine, a versatile N-substituted amino acid derivative crucial in peptide synthesis and medicinal chemistry. Due to the limited availability of direct experimental crystallographic and conformational data for this compound in publicly accessible literature, this guide leverages data from the closely related Boc-L-Glycine for structural comparison and discusses conformational possibilities based on established principles for N-acylated amino acids.

Introduction

This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears an allyl substituent. This unique structure provides a valuable building block for the synthesis of modified peptides and peptidomimetics. The allyl group offers a site for selective chemical modifications, while the Boc group ensures stability during peptide coupling reactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is essential for its effective application in rational drug design and the development of novel therapeutics.

Structural Analysis

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Boc-L-Glycine, offering a baseline for understanding the structural characteristics of Boc-protected amino acids.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Boc-L-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689(2) | 7.911(2) | 11.758(2) | 90 | 107.18(3) | 90 | 950.5(3) | 4 |

Data for Boc-L-Glycine was obtained from published research articles.

Conformational Analysis

The conformational landscape of this compound in solution is expected to be complex due to the presence of several rotatable bonds. The key conformational features are the orientation of the Boc group, the conformation around the N-Cα and Cα-C' bonds, and the orientation of the allyl group.

Amide Bond Conformation

A critical aspect of the conformation of N-acylated amino acids is the potential for cis/trans isomerism around the urethane (Boc) C-N bond. In solution, N-substituted glycines, like those found in peptoids, often exist as a mixture of cis and trans conformers, which can be observed and quantified by NMR spectroscopy. The steric bulk of the Boc group and the allyl substituent will influence the equilibrium between these two forms.

Backbone Dihedral Angles

The flexibility of the glycine backbone, defined by the dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N), is a key determinant of the overall shape of the molecule. In contrast to other amino acids, glycine can adopt a wider range of φ and ψ angles. The N-allyl substitution is expected to introduce some steric constraints, influencing the preferred regions of the Ramachandran plot.

Allyl Group Orientation

The conformation of the allyl group itself, defined by the dihedral angle around the N-CH₂ bond, will also contribute to the overall conformational ensemble. The spatial arrangement of the allyl group can influence intermolecular interactions and the molecule's ability to fit into binding pockets of biological targets.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not detailed in the available literature, a reliable synthesis can be adapted from the established procedures for similar compounds, such as the synthesis of N-(Boc)-allylglycine methyl ester. A plausible two-step synthetic route is outlined below.

Step 1: Allylation of Glycine Methyl Ester

-

Dissolution: Dissolve glycine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Basification: Add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloride and free the amine.

-

Allylation: Add allyl bromide to the solution and stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-allylglycine methyl ester.

Step 2: Boc Protection

-

Dissolution: Dissolve the N-allylglycine methyl ester in a suitable solvent like a mixture of dioxane and water.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as sodium bicarbonate to the solution.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Saponification: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. To obtain the final carboxylic acid, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Purification: Purify the final product, this compound, by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

A generalized protocol for obtaining the crystal structure of a Boc-protected amino acid is as follows:

-

Crystallization:

-

Method: Slow evaporation of a saturated solution is a common method.

-

Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/ether) to find conditions that yield single crystals of suitable quality.

-

-

Data Collection:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Acquisition: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Data Processing: Process the collected diffraction data to obtain integrated intensities.

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods.

-

Refinement: Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum to identify all proton resonances.

-

Acquire a ¹³C NMR spectrum to identify all carbon resonances.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H scalar coupling networks and confirm the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensities of these cross-peaks are related to the inverse sixth power of the distance between the protons, providing crucial information about the spatial arrangement of different parts of the molecule and helping to distinguish between cis and trans conformers.

-

-

Data Analysis:

-

Analyze the coupling constants (J-values) from the high-resolution ¹H NMR spectrum to gain information about dihedral angles via the Karplus equation.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use computational modeling in conjunction with the experimental NMR data to generate a model of the predominant solution-state conformation(s).

-

Visualizations

The following diagrams illustrate the logical workflows and concepts discussed in this guide.

Caption: Workflow for the structural analysis of this compound.

Caption: Key conformational features of this compound.

Conclusion

This compound is a valuable synthetic building block with significant potential in peptide and medicinal chemistry. While direct experimental structural data is limited, this guide provides a framework for its analysis based on data from closely related compounds and established analytical techniques. A thorough understanding of its synthesis, solid-state structure, and solution-state conformational behavior, as outlined in the provided protocols, is critical for researchers and drug developers aiming to leverage its unique properties in the creation of novel and effective therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the detailed structural and conformational landscape of this important molecule.

Spectroscopic Analysis of Boc-N-(Allyl)-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Boc-N-(Allyl)-Glycine, a key building block in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with the experimental protocols for their acquisition, to aid in the characterization and quality control of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.40 | s | 9H | C(CH₃)₃ |

| 2.41–2.53 | m | 2H | CH₂-CH=CH₂ |

| 4.32–4.38 | m | 1H | N-CH-COOH |

| 5.10-5.25 | m | 2H | CH=CH₂ |

| 5.70-5.85 | m | 1H | CH=CH₂ |

| ~10-12 | br s | 1H | COOH |

Note: The ¹H NMR data is based on the closely related N-(Boc)-Allylglycine methyl ester and is expected to be highly comparable for the carboxylic acid form, with the addition of a broad singlet for the carboxylic acid proton.[1]

¹³C NMR

While specific experimental ¹³C NMR data for this compound was not found in the reviewed literature, theoretical chemical shifts can be predicted based on the structure and data from similar compounds. Key expected resonances include:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~28.3 | C(CH₃)₃ |

| ~37.0 | CH₂-CH=CH₂ |

| ~53.0 | N-CH-COOH |

| ~80.0 | C(CH₃)₃ |

| ~118.0 | CH=CH₂ |

| ~133.0 | CH=CH₂ |

| ~155.0 | N-C=O (Boc) |

| ~175.0 | COOH |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2980-2930 | C-H stretch (alkane) |

| ~1740 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1645 | C=C stretch (alkene) |

| ~1160 | C-O stretch (carbamate) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

2. Instrument Setup:

-

The data presented is typically acquired on a 400 or 500 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

-

A standard pulse program is used to acquire the proton spectrum.

-

Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans) and a relaxation delay of 1-5 seconds.

4. ¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

5. Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation:

-

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

2. Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

References

Chemical Stability and Degradation Pathways of Boc-N-(Allyl)-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-(Allyl)-Glycine is a valuable building block in peptide synthesis and drug discovery, prized for its unique combination of a protective tert-butoxycarbonyl (Boc) group and a reactive allyl moiety.[1] Understanding the chemical stability and potential degradation pathways of this reagent is paramount for ensuring the integrity of synthetic processes, the quality of resulting compounds, and the reliability of experimental data. This technical guide provides a comprehensive overview of the stability profile of this compound, outlining its principal degradation pathways under various stress conditions and offering detailed experimental protocols for stability assessment.

Core Stability Profile

The chemical stability of this compound is primarily dictated by its three key functional groups: the Boc-protecting group, the N-allyl group, and the carboxylic acid moiety. Each of these presents distinct vulnerabilities to specific chemical environments.

-

Boc (tert-butoxycarbonyl) Group: The Boc group is notoriously sensitive to acidic conditions, undergoing cleavage to yield the free amine, isobutylene, and carbon dioxide. It is, however, generally stable to basic and nucleophilic reagents.

-

N-Allyl Group: The allyl group is relatively stable but can be susceptible to oxidation and isomerization under certain conditions. Its presence introduces a potential site for unwanted side reactions, particularly in the presence of transition metals or strong oxidizing agents.

-

Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification. While generally stable, its presence can influence the overall stability of the molecule.

Recommended storage conditions for this compound are at 0-8°C under an inert atmosphere to minimize exposure to moisture and air, which could contribute to degradation over time.

Principal Degradation Pathways

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing degradation pathways.[2][3][4] Based on the functional groups present in this compound, the following degradation pathways are anticipated under stressed conditions:

Acid-Catalyzed Degradation (Deprotection)

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. This reaction proceeds via a carbocationic intermediate, releasing the unprotected N-(Allyl)-Glycine, isobutylene, and carbon dioxide.

Primary Degradation Products:

-

N-(Allyl)-Glycine

-

Isobutylene

-

Carbon Dioxide

Base-Catalyzed Degradation

While the Boc group is stable to base, prolonged exposure to strong basic conditions could potentially lead to unforeseen reactions, though this is generally not the primary concern for Boc-protected amino acids.

Oxidative Degradation

The allyl group is the most likely site of oxidative degradation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products.

Potential Oxidative Degradation Products:

-

Epoxides

-

Diols

-

Aldehydes or carboxylic acids via oxidative cleavage of the double bond.

Thermal Degradation

At elevated temperatures (typically 150°C or higher), thermal elimination of the Boc group can occur, following a similar mechanism to acid-catalyzed deprotection, yielding N-(Allyl)-Glycine, isobutylene, and carbon dioxide.[5] High temperatures may also induce other, less predictable, decomposition reactions.

Primary Thermal Degradation Products:

-

N-(Allyl)-Glycine

-

Isobutylene

-

Carbon Dioxide

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific data for this compound is limited, molecules with similar functional groups can undergo radical-mediated degradation pathways.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under various stress conditions. It is important to note that the extent of degradation is highly dependent on the specific conditions (e.g., temperature, concentration of stressing agent, and duration of exposure). The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and resolving the degradation products.[3][6]

| Stress Condition | Stressing Agent | Typical Conditions | Potential Degradation Products | Primary Analytical Technique |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | N-(Allyl)-Glycine, Isobutylene, CO2 | HPLC, ¹H NMR |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Minimal degradation expected | HPLC |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Epoxides, Diols, Aldehydes | HPLC, LC-MS, ¹H NMR |

| Thermal Degradation | Heat | > 100°C | N-(Allyl)-Glycine, Isobutylene, CO2 | HPLC, GC-MS (for volatile products) |

| Photodegradation | UV/Visible Light | Controlled light exposure (ICH Q1B) | Various radical-mediated products | HPLC, LC-MS |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a thermostatic oven at 105°C for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve in acetonitrile, and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

-

Protocol 2: HPLC-UV Method for Stability Indicating Assay

Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B (linear gradient)

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

Procedure:

-

Inject the unstressed sample solution to determine the retention time of the parent compound.

-

Inject the samples from the forced degradation studies.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Assess peak purity of the parent peak in the presence of its degradants using a photodiode array (PDA) detector.

Protocol 3: ¹H NMR for Structural Elucidation

Objective: To identify the structure of degradation products.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Isolate the degradation products using preparative HPLC.

-

Lyophilize the collected fractions to remove the mobile phase.

-

Dissolve the isolated products in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Acquire ¹H NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structures of the degradation products. For example, the disappearance of the tert-butyl signal (around 1.4 ppm) would indicate Boc group cleavage.

Visualizations

Degradation Pathways of this compound

Caption: Major degradation pathways of this compound under stress conditions.

Experimental Workflow for Stability Assessment

Caption: A typical workflow for assessing the chemical stability of this compound.

Conclusion

A thorough understanding of the chemical stability and degradation pathways of this compound is critical for its effective use in research and development. The primary degradation routes involve the acid- and heat-labile Boc group and the potential for oxidation of the allyl side chain. By employing systematic forced degradation studies coupled with robust analytical techniques such as HPLC and NMR, researchers can identify potential impurities, develop stability-indicating methods, and ensure the quality and reliability of their work. The protocols and information presented in this guide provide a solid framework for the stability assessment of this important synthetic building block.

References

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Solubility of Boc-N-(Allyl)-Glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-(Allyl)-Glycine, a key building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and the overall efficiency of synthetic workflows. This document compiles available solubility data for a closely related analogue, details experimental methodologies for solubility determination, and presents a logical workflow for its application in solid-phase peptide synthesis.

Core Concepts of Solubility

This compound is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which greatly influences its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc and allyl groups. Consequently, its solubility is governed by the principle of "like dissolves like," where solvents capable of effectively solvating both the polar and nonpolar regions will exhibit the highest solubilizing capacity. Generally, the presence of the Boc group enhances solubility in organic solvents compared to the unprotected amino acid.[1][2]

Quantitative Solubility Data

| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Observations |

| Dichloromethane (DCM) | 9.1 | > 200 | Fully miscible |

| Tetrahydrofuran (THF) | 7.5 | > 200 | Fully miscible |

| Ethyl Acetate (EtOAc) | 6.0 | > 200 | Fully miscible |

| Acetone | 21 | > 200 | Fully miscible |

| Dimethylformamide (DMF) | 36.7 | > 200 | Fully miscible |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Fully miscible |

| Acetonitrile (MeCN) | 37.5 | 150 | High solubility |

| Methanol (MeOH) | 32.7 | 120 | High solubility |

| Ethanol (EtOH) | 24.6 | 80 | Good solubility |

| Isopropanol (IPA) | 19.9 | 50 | Moderate solubility |

| Toluene | 2.4 | 30 | Moderate solubility |

| Hexanes | 1.9 | < 1 | Sparingly soluble |

| Water | 80.1 | < 0.1 | Insoluble |

| Data sourced from a study on N-Boc-allylglycine methyl ester.[3] |

Based on the structure of this compound, it is expected to be highly soluble in polar aprotic solvents such as Dichloromethane, Tetrahydrofuran, Ethyl Acetate, and Dimethylformamide, and to have good solubility in polar protic solvents like Methanol and Ethanol. Its solubility is predicted to be low in nonpolar solvents like Hexanes and very low in water.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the equilibrium saturation method followed by gravimetric analysis.[2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane)

-

Vials with tight-fitting caps

-

Constant temperature shaker

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed collection vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2]

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with gentle agitation to ensure the solution becomes fully saturated.[2]

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a 0.2 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved this compound. The solubility can then be expressed in g/L or other appropriate units.

Application in Peptide Synthesis: A Workflow

This compound is a valuable building block in peptide synthesis, particularly for the introduction of an allyl group for subsequent modifications.[4] The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

This workflow demonstrates the key steps of deprotection, coupling, and cleavage in solid-phase peptide synthesis, highlighting the stage at which this compound is incorporated into the growing peptide chain. The choice of solvents such as DMF and DCM at various stages underscores the importance of the solubility characteristics of the protected amino acid.

References

Theoretical Insights into the Reactivity of Boc-N-(Allyl)-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-(Allyl)-Glycine is a versatile synthetic intermediate widely employed in peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring a protective tert-butyloxycarbonyl (Boc) group and a reactive allyl moiety, offers a rich landscape for chemical transformations.[1] This technical guide provides a comprehensive overview of the theoretical studies pertinent to the reactivity of this compound. While direct computational studies on this specific molecule are not extensively published, this paper extrapolates from theoretical work on related glycine derivatives to propose plausible reaction mechanisms and outline the computational methodologies required for their investigation. This document is intended to serve as a foundational resource for researchers seeking to model and predict the reactivity of this compound in various chemical environments.

Introduction

N-protected amino acids are fundamental building blocks in the synthesis of peptides and complex pharmaceutical agents.[2] this compound, in particular, stands out due to the orthogonal reactivity of its allyl group, which can be selectively modified.[1] This allows for its incorporation into peptide chains followed by post-synthetic modifications, such as cyclization or the introduction of other functional groups through reactions like cross-metathesis or Heck coupling.[3] Understanding the underlying reaction mechanisms, transition states, and energetics through theoretical studies is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.

This guide will explore potential reaction pathways of this compound and detail the computational approaches suitable for their theoretical investigation, drawing parallels from studies on similar N-acylglycine esters.[4][5]

Key Reactive Sites and Potential Transformations

The reactivity of this compound is primarily centered around three key areas: the carboxylic acid, the N-allyl group, and the α-carbon.

-

Carboxylic Acid: This site is primarily involved in peptide bond formation and esterification.

-

N-Allyl Group: The double bond is susceptible to a variety of transformations, including:

-

Electrophilic Addition: Reactions with halogens, acids, etc.

-

Cyclization Reactions: Intramolecular reactions, such as Diels-Alder or ene reactions, are plausible under certain conditions.

-

Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed reactions.[3]

-

-

α-Carbon: The C-H bond at the α-carbon can be functionalized, for instance, through oxidative cross-coupling reactions.[6][7]

Proposed Reaction Mechanisms for Theoretical Study

Based on the known reactivity of glycine derivatives and allylic compounds, several reaction mechanisms are of interest for theoretical investigation.

Palladium-Catalyzed Allylic Alkylation

One of the key reactions involving similar glycine esters is palladium-catalyzed allylic alkylation.[5] A theoretical study would focus on elucidating the mechanism, which likely involves the formation of a π-allyl palladium complex.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. DFT investigation on the mechanisms of Csp3–H functionalization of glycine derivatives induced by radical cation salt - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of N-allyl glycine Derivatives

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-allyl glycine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural features and biological activities.

Discovery and History

The history of N-allyl glycine derivatives is intertwined with the broader exploration of non-canonical amino acids. While the Maillard reaction, described in 1912, detailed reactions between amino acids and sugars, the specific synthesis of N-substituted amino acids for therapeutic purposes evolved later. An early milestone in the synthesis of a simple N-allyl glycine was documented in a 1947 patent, which described a process for preparing allylglycine by reacting chloroacetic acid with a large excess of allylamine. This early work laid the groundwork for more sophisticated synthetic methods to follow.

A significant discovery was the identification of N-allylglycine in the mushroom Amanita abrupta, highlighting a natural source of this compound. In the realm of synthetic chemistry, the development of solid-phase peptide synthesis (SPPS) created a demand for a diverse range of amino acid building blocks, including N-alkylated derivatives, to introduce novel functionalities into peptides. The first reports of N-substituted glycine oligomers, also known as peptoids, by Zuckermann and colleagues in 1992, marked a pivotal moment, stimulating further research into N-substituted amino acids like N-allyl glycine for creating peptide mimics with enhanced stability and bioactivity.

The unique allyl group of N-allyl glycine derivatives makes them particularly valuable in peptide synthesis and drug development. This functional group is stable under standard peptide synthesis conditions but can be selectively modified post-synthesis, for example, through thiol-ene "click" chemistry. This allows for the introduction of a wide array of functionalities, leading to the creation of libraries of bioactive compounds for drug screening.

Synthesis of N-allyl glycine Derivatives

Several methods have been developed for the synthesis of N-allyl glycine derivatives, ranging from classical alkylation to more modern catalytic approaches.

Direct Alkylation

The most straightforward approach to synthesizing N-allyl glycine is the direct N-alkylation of glycine or its esters with an allyl halide. This method, however, can be challenging due to the potential for over-alkylation and the need for protecting groups to prevent unwanted side reactions. A historical method involves the reaction of a large excess of allylamine with chloroacetic acid. More contemporary "green" synthetic methods have also been explored, utilizing water as a solvent to minimize the use of hazardous organic solvents.

Reductive Amination

Reductive amination of glyoxylic acid with allylamine is another common method for preparing N-allyl glycine. This approach typically involves the formation of an imine intermediate, which is then reduced to the secondary amine using a reducing agent such as sodium borohydride or sodium cyanoborohydride.

Synthesis of Protected N-allyl glycine Derivatives for Peptide Synthesis

For applications in solid-phase peptide synthesis (SPPS), N-allyl glycine is typically used in its protected form, most commonly as Fmoc-N-allyl-glycine or Boc-N-allyl-glycine.

-

Fmoc-N-allyl-glycine: This derivative is synthesized by reacting L-allylglycine with Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in the presence of a base like sodium bicarbonate.

-

Boc-N-allyl-glycine: The Boc-protected form can be prepared using various methods, including a zinc-mediated, palladium-catalyzed cross-coupling reaction to yield N-(Boc)-allylglycine methyl ester.

Quantitative Data

Synthesis Yields

| Derivative | Synthetic Method | Yield (%) | Reference |

| Allylglycine Hydrochloride | Reaction of allylamine with chloroacetic acid | Not specified | |

| Fmoc-L-allylglycine | Reaction of L-allylglycine with Fmoc-OSu | 96 | |

| N-(Boc)-allylglycine methyl ester | Zinc-mediated, palladium-catalyzed cross-coupling | 65 | |

| L-Allylglycine | From CBZ-ALPHA-ALLYL-L-GLY with ammonia/sodium | 95 |

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, 400MHz) δ (ppm) | IR (KBr, cm⁻¹) | Reference |

| Fmoc-L-allylglycine | 2.52-2.70 (m, 2H), 4.23 (t, J=6.9Hz, 1H), 4.42 (d, J=6.9Hz, 2H), 4.52 (m, 1H), 5.10-5.25 (m, 2H), 5.70-5.85 (m, 1H), 7.30-7.80 (m, 8H), 9.85 (br s, 1H) | 3484, 3198, 3085, 2967, 2923, 1723, 1644, 1525, 1449, 1233 | |

| Glycine | 3.55 (s, 2H) | 3110, 2970, 1610, 1520, 1410 | |

| s-Allylglycine | Data available in source | Data available in source |

Note: Spectroscopic data for other N-alkylated glycine derivatives can be found in the cited literature.

Biological Activity

| Compound | Assay | Activity | Reference |

| N-substituted glycine derivatives (various alkyl chains) | Cytotoxicity against human foreskin fibroblast (HFF) cell line | IC₅₀ values in the range of 127–344 μM | |

| Allylglycine | Inhibition of glutamate decarboxylase | Potent inhibitor |

Experimental Protocols

Synthesis of Fmoc-L-allylglycine

-

Dissolve L-allylglycine (5.00 g, 43.5 mmol) and NaHCO₃ (18.20 g, 0.22 mol) in a mixture of acetone and water (200 mL).

-

Add Fmoc-OSu (14.60 g, 43.3 mmol) to the solution under stirring.

-

Stir the resulting white suspension at room temperature for 20 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

Remove acetone under reduced pressure.

-

Extract the resulting aqueous suspension with dichloromethane (DCM, 3 x 75 mL).

-

Combine the organic phases, wash with dilute hydrochloric acid (1M, 2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield Fmoc-L-allylglycine as a colorless solid.

Preparation of N-(Boc)-Allylglycine Methyl Ester

This synthesis involves a multi-step process starting from tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate. A key step is the Negishi cross-coupling of an organozinc intermediate with vinyl bromide, catalyzed by a palladium complex.

For a detailed, step-by-step protocol, please refer to the procedure published in Organic Syntheses.

Signaling Pathways and Experimental Workflows

Inhibition of GABA Synthesis

N-allyl glycine and its parent compound, allylglycine, are known to exert their biological effects primarily through the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. This leads to a depletion of GABA in the brain, which can result in neuronal hyperexcitability.

Caption: Inhibition of GABA synthesis by N-allyl glycine derivatives.

General Experimental Workflow

The synthesis, purification, and characterization of N-allyl glycine derivatives follow a systematic workflow.

Caption: General workflow for N-allyl glycine derivative synthesis and application.

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid. This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain. The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[2] The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.[2] To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[1][3]

Signaling Pathways and Logical Relationships

The logical workflow of Boc-based solid-phase peptide synthesis (SPPS) follows a cyclical process of deprotection, neutralization, and coupling.

References

Methodological & Application

Application Notes and Protocols for Boc-N-(Allyl)-Glycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-(Allyl)-Glycine is a valuable building block in solid-phase peptide synthesis (SPPS), offering unique possibilities for the design and synthesis of complex peptides.[1] This N-α-tert-butyloxycarbonyl (Boc) protected amino acid derivative features an allyl group on the alpha-amino nitrogen, which serves as a versatile and orthogonal protecting group.[2] Its integration into peptide chains is particularly advantageous in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while side-chain protecting groups (often benzyl-based) and the N-allyl group remain intact.[3][4]

The key feature of this compound is the orthogonality of the allyl group, which is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.[2] This allows for the selective deprotection of the N-allyl group under mild conditions using a palladium(0) catalyst, enabling site-specific modifications of the peptide backbone while it is still attached to the solid support.[5][6] This capability is instrumental in the synthesis of cyclic peptides, branched peptides, and peptide conjugates, which often exhibit enhanced biological activity, stability, and target specificity.[3][7]

Core Applications

The unique structural features of this compound lend themselves to several critical applications in peptide science and drug discovery:

-

Orthogonal Protection Strategy: The allyl group is completely orthogonal to the commonly used Boc and Fmoc Nα-protecting groups, as well as to acid-labile side-chain protecting groups. This three-dimensional orthogonality is crucial for the synthesis of complex peptides requiring multiple, site-specific modifications.[2][5]

-

On-Resin Peptide Cyclization: The selective deprotection of the N-allyl group on the solid support reveals a secondary amine on the peptide backbone. This amine can then be reacted with an activated C-terminal carboxyl group or a side-chain carboxyl group of another amino acid in the sequence to form a cyclic peptide.[7] On-resin cyclization is often more efficient and results in fewer side products compared to solution-phase cyclization.

-

Synthesis of N-Substituted Peptides (Peptoids): this compound is a precursor for the synthesis of peptoids or N-substituted glycine oligomers.[8] These peptide mimics are resistant to proteolytic degradation and can be designed to adopt specific secondary structures, making them attractive candidates for drug development.

-

Post-Synthetic Modification and Conjugation: The deprotected secondary amine can serve as a handle for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs, to create sophisticated peptide conjugates for diagnostic or therapeutic purposes.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Parameter | Boc Deprotection | N-Allyl Deprotection | Final Cleavage |

| Reagents | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃) in DCM | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers |

| Typical Conditions | 30 minutes at room temperature | 2 x 30 minutes at room temperature under inert atmosphere | 1-2 hours at 0°C |

| Protecting Groups Removed | Nα-Boc | N-Allyl | Side-chain protecting groups (e.g., Bzl) and cleavage from resin |

| Protecting Groups Stable | N-Allyl, Side-chain protecting groups | Nα-Boc (if present), Side-chain protecting groups | - |

| Expected Yield | High (>99% per cycle) | Generally high, but can be sequence-dependent | Variable, depending on peptide sequence and length |

| Purity (Crude) | Dependent on coupling efficiency | High, with minimal side products | Variable, requires purification |

Note: Yields in SPPS are cumulative. For a multi-step synthesis, even high individual step yields can result in a lower overall yield of the final product.[9]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence (Manual Boc-SPPS)

This protocol describes the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain using a Boc/Bzl strategy.[3][4]

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for at least 30-60 minutes with gentle agitation.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: On-Resin Deprotection of the N-Allyl Group

This protocol details the selective removal of the N-allyl group from the resin-bound peptide using a palladium(0) catalyst.[5] This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Peptidyl-resin containing the N-allyl group

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

0.5% (w/v) Sodium diethyldithiocarbamate in DMF (for palladium scavenging)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the N-allyl group) and phenylsilane (10-24 equivalents) in anhydrous DCM.

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the reaction mixture.

-

Repeat the deprotection step with a fresh solution of the catalyst and scavenger for another 30 minutes to ensure complete removal.

-

-

Washing and Scavenging:

-

Wash the resin extensively with DCM (5x).

-

Wash with 0.5% sodium diethyldithiocarbamate in DMF (3x, 5 minutes each) to remove residual palladium.

-

Wash with DMF (3x) and DCM (3x).

-

-

Verification: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the allyl group.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups using strong acid.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Place the dry resin in a suitable reaction vessel for strong acid cleavage.

-

Add the pre-chilled cleavage cocktail containing appropriate scavengers. The choice of scavengers depends on the amino acid composition of the peptide.

-

Carry out the cleavage reaction at 0°C for 1-2 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

-

Drying and Purification:

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Coupling Reagents for Boc-N-(Allyl)-Glycine in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a route to novel therapeutics with enhanced pharmacological profiles. Boc-N-(Allyl)-Glycine is a valuable building block in this regard, featuring an N-allyl group that can serve as a handle for subsequent chemical modifications, such as cyclization or the introduction of functional moieties. However, the N-alkylation presents a steric hindrance that can render standard peptide coupling protocols inefficient, leading to low yields and incomplete reactions.

This document provides a detailed guide to the selection and use of appropriate coupling reagents for the successful incorporation of this compound into peptide sequences, primarily focusing on solid-phase peptide synthesis (SPPS). We present a comparative overview of common coupling reagents, detailed experimental protocols, and data to inform reagent selection and reaction optimization.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like this compound. While direct comparative data for this specific amino acid is limited, extensive studies on other N-alkylated and sterically hindered amino acids provide a strong basis for reagent selection. The following table summarizes the expected performance of various classes of coupling reagents.

| Coupling Reagent Class | Example(s) | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Key Considerations & Potential Side Reactions |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | > 95 | Very Fast | Highly efficient for hindered couplings. HATU is often preferred due to its formation of a highly reactive OAt-ester.[1] A potential side reaction is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[1] |

| Phosphonium Salts | PyBOP, PyAOP | 90 - 98 | Fast | Offer high coupling efficiency with a low risk of racemization. PyAOP is particularly effective for coupling N-methylated amino acids. |

| Carbodiimides | DIC | 85 - 95 | Moderate to Slow | Cost-effective and widely used, but generally less reactive for hindered couplings. Require an additive like HOBt or Oxyma to suppress racemization and improve efficiency. |

Mechanism of Action: A Brief Overview

Understanding the mechanism of action of different coupling reagents is crucial for troubleshooting and optimizing peptide synthesis.

Uronium/Aminium Salts (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester. This active ester is then readily attacked by the nucleophilic N-terminal amine of the peptide chain to form the desired amide bond. The 7-azabenzotriazole moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[1]

Carbodiimides (e.g., DIC/HOBt)

Diisopropylcarbodiimide (DIC) is a common carbodiimide-based coupling reagent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine to form the peptide bond.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in solid-phase peptide synthesis (SPPS) using two different classes of coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc-SPPS or Trifluoroacetic acid (TFA) solution for Boc-SPPS

-

Washing solvents (DMF, DCM)

-

Kaiser test kit or other method for monitoring coupling completion

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

-

If using Fmoc-SPPS, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). If using Boc-SPPS, deprotect the N-terminal Boc group using an appropriate TFA solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by a final wash with DMF (3 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40 °C).

-

-

Monitoring and Washing:

-

After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), the coupling is incomplete. A second coupling (recoupling) with a freshly prepared activated amino acid solution may be necessary.

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally with DMF (3 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Coupling of this compound using DIC/HOBt

This protocol provides a more cost-effective, albeit potentially less efficient, method for coupling this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc-SPPS or Trifluoroacetic acid (TFA) solution for Boc-SPPS

-

Washing solvents (DMF, DCM)

-

Kaiser test kit or other method for monitoring coupling completion

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the this compound/HOBt solution to the deprotected resin in the reaction vessel.

-

Add DIC (3-5 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 4-8 hours. Longer reaction times are typically required compared to HATU-mediated couplings.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using the Kaiser test as described in Protocol 1, step 4. Recoupling may be necessary.

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally with DMF (3 times).

-

-

Chain Elongation:

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualization of Experimental Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for a single coupling cycle in SPPS.

Logical Relationship of Coupling Reagent Activation

References

Application Notes and Protocols for the Deprotection of Boc-N-(Allyl)-Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] Boc-N-(Allyl)-Glycine is a valuable building block in medicinal chemistry, with the allyl group offering a versatile handle for further synthetic modifications.[2][3][4] The selective and efficient deprotection of the Boc group is a critical step in the synthetic routes involving this compound.

This document provides detailed application notes and protocols for various methods to deprotect this compound, ensuring the integrity of the allyl group. The selection of an appropriate deprotection strategy is crucial to avoid potential side reactions and to achieve high yields of the desired N-(Allyl)-Glycine. The most common and effective methods involve acidic conditions, though thermal and silyl-based approaches offer viable alternatives, especially for substrates sensitive to strong acids.

Deprotection Methodologies

The primary methods for the removal of the Boc protecting group from this compound are acid-catalyzed cleavage. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most frequently employed reagents.[5] Alternative methods, such as thermal deprotection and the use of trimethylsilyl iodide (TMSI), can be advantageous in specific contexts, particularly when milder conditions are required.[5][6]

Acidic Deprotection

1. Trifluoroacetic Acid (TFA)

TFA is a strong acid that effectively cleaves the Boc group at room temperature.[1] The reaction is typically fast and clean. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as a TFA salt.[7][8]

2. Hydrochloric Acid (HCl) in Dioxane

A solution of HCl in dioxane is another common reagent for Boc deprotection.[9][10] This method is often considered milder than TFA and can be advantageous when other acid-sensitive functional groups are present in the molecule.[6] The reaction proceeds via a similar acid-catalyzed mechanism to that of TFA.[11]

Alternative Deprotection Methods

1. Thermal Deprotection

Heating a solution of the Boc-protected amine can lead to the removal of the Boc group, often without the need for an acid catalyst.[12][13] This method can be particularly useful for substrates that are sensitive to strong acids. The reaction is typically performed at elevated temperatures in a suitable solvent.[14]

2. Trimethylsilyl Iodide (TMSI)

TMSI offers a neutral method for Boc deprotection.[6][15] This reagent is particularly useful for substrates containing acid-labile protecting groups. The deprotection is generally rapid and clean.[16]

Data Summary of Deprotection Methods

The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amines. While specific data for this compound is limited in the literature, these conditions provide a strong starting point for optimization.

| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Acidic | ||||||

| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >95 | [1][17] |

| Method B | 4M Hydrochloric Acid (HCl) | Dioxane | RT | 0.5 - 2 h | 90 - 98 | [9][10][18] |

| Alternative | ||||||

| Method C | Heat | Dioxane/Water | Reflux (~100) | 2 - 6 h | Variable | [6] |

| Method D | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | RT | 15 - 30 min | >90 | [6][15] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the TFA-mediated deprotection of this compound.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution (typically 20-50% v/v).[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(Allyl)-Glycine. Further purification can be performed by crystallization or chromatography if necessary.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol outlines the deprotection of this compound using a solution of HCl in dioxane.

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dioxane (anhydrous)

-

Methanol (optional, for workup)

-

SCX column (for purification, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous dioxane in a round-bottom flask.[9]

-

Add a solution of 4M HCl in dioxane to the stirred solution.[9]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[10]

-

Once the reaction is complete, remove the solvent in vacuo.[9]

-